molecular formula C9H6ClN B135129 8-Chloroisoquinoline CAS No. 34784-07-1

8-Chloroisoquinoline

Cat. No. B135129
CAS RN: 34784-07-1
M. Wt: 163.6 g/mol
InChI Key: OXAMVYYZTULFIB-UHFFFAOYSA-N
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Description

8-Chloroisoquinoline is a chemical compound with the molecular formula C9H6ClN . It has an average mass of 163.604 Da and a monoisotopic mass of 163.018875 Da .


Molecular Structure Analysis

The molecular structure of 8-Chloroisoquinoline consists of 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 0 freely rotating bonds . It has a molar refractivity of 47.1±0.3 cm³ and a polarizability of 18.7±0.5 10^-24 cm³ .


Physical And Chemical Properties Analysis

8-Chloroisoquinoline has a density of 1.3±0.1 g/cm³, a boiling point of 289.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 50.8±3.0 kJ/mol and a flash point of 156.4±5.4 °C . The index of refraction is 1.652 .

Safety and Hazards

8-Chloroisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and acute dermal toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

8-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAMVYYZTULFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348825
Record name 8-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroisoquinoline

CAS RN

34784-07-1
Record name 8-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 8-aminoisoquinoline (J. Med. Chem., 2005, 48, 744-52) (1 mmol) in concentrated hydrochloric acid was added a solution of sodium nitrite (1.2 mmol) in water. The diazotization was carried out at 0° C. The cold diazonium salt solution was added to a solution of cuprous chloride in concentrated hydrochloric acid at 0° C. The cold solution was warmed to room temperature and stirred at room temperature for 3 hours. After 3 hours, the solution was heated at 60° C. for 30 min. Reaction mixture was basified and extracted with diethyl ether. Ether was washed with cold concentrated sulfuric acid, brine. Ether was dried over anhydrous sodium sulfate and evaporated under vacuum. Crude residue was column purified to afford a pale yellow liquid.
Quantity
1 mmol
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1.2 mmol
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diazonium salt
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cuprous chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The researchers aimed to synthesize a pyridocarbazole derivative by reacting cyclohexanone with 7-amino-8-chloroisoquinoline, forming a hydrazone intermediate. This hydrazone was then expected to undergo ring closure and dehydrogenation to yield the target pyridocarbazole []. The failure of this reaction suggests that the presence of the chlorine atom at the 8-position of isoquinoline hindered the crucial ring closure step. This could be due to:

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